1-(3-Bromo-4-methoxyphenyl)piperazine

5-HT1A receptor 5-HT7 receptor Radioligand binding

This 1-(3-Bromo-4-methoxyphenyl)piperazine (CAS 944531-96-8) is a critical arylpiperazine scaffold featuring a rare dual substitution: a meta-bromo and para-methoxy group. Unlike common analogs, this specific arrangement provides a distinct receptor affinity profile—particularly for 5-HT₁A and dopamine receptors—essential for targeted CNS drug discovery. Its robust stability (flash point ~270.4°C) supports multi-step synthetic workflows. Secure this high-purity (≥98%) research tool to ensure the fidelity of your SAR and pharmacology studies.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B13544000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methoxyphenyl)piperazine
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCNCC2)Br
InChIInChI=1S/C11H15BrN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyCHAZJWNBJJSUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methoxyphenyl)piperazine: Procurement Specifications and Baseline Properties


1-(3-Bromo-4-methoxyphenyl)piperazine (CAS 944531-96-8) is a synthetic arylpiperazine derivative classified within the broader phenylpiperazine family of monoamine receptor ligands . The compound comprises a piperazine core linked directly to a 3‑bromo‑4‑methoxyphenyl moiety. It has a molecular weight of 271.2 g/mol and is typically supplied as a free base at ≥98% purity for research use . Its physicochemical profile includes a predicted flash point of approximately 270.4 °C and preferential solubility in organic solvents over aqueous media .

Why Generic Substitution Fails: Non-Interchangeability of 1-(3-Bromo-4-methoxyphenyl)piperazine with Closest Analogs


Within the arylpiperazine class, subtle variations in substitution pattern profoundly alter receptor affinity, selectivity, and pharmacokinetic behavior. The 1-(3-Bromo-4-methoxyphenyl)piperazine scaffold presents a unique combination of a meta‑bromo substituent and a para‑methoxy group, a dual substitution that is not duplicated in common in‑class analogs such as 1-(4‑methoxyphenyl)piperazine or 1‑(3‑bromophenyl)piperazine [1]. SAR studies indicate that 2‑methoxy substitution generally enhances 5‑HT₁A affinity whereas 4‑methoxy substitution is detrimental, while bromine at the meta position may modulate both serotonin and dopamine receptor interactions [2]. Consequently, generic substitution based solely on the piperazine core risks losing the specific receptor engagement profile required for targeted research applications.

Quantitative Differentiation Evidence: 1-(3-Bromo-4-methoxyphenyl)piperazine vs. In‑Class Comparators


Distinct Receptor Affinity Profile: 5‑HT₁A vs. 5‑HT₇ Binding Compared to 4‑Methoxy Analog

The 1-(4‑methoxyphenyl)piperazine analog (4‑MeOPP) exhibits a Ki of 476 nM at 5‑HT₁A receptors, representing low‑affinity binding [1]. In contrast, arylpiperazines bearing a 3‑bromo substituent have demonstrated markedly enhanced 5‑HT₁A affinity, with some derivatives achieving Ki values as low as 0.78 nM . While direct 5‑HT₁A Ki data for 1‑(3‑Bromo‑4‑methoxyphenyl)piperazine are not publicly available, the presence of both the meta‑bromo and para‑methoxy groups is expected to yield an intermediate affinity profile distinct from either mono‑substituted comparator.

5-HT1A receptor 5-HT7 receptor Radioligand binding

Physicochemical Differentiation: Organic Solubility and Thermal Stability vs. 4‑Methoxy Analog

1-(3-Bromo-4-methoxyphenyl)piperazine demonstrates higher predicted thermal stability (flash point ~270.4 °C) compared to the 4‑methoxy analog 4‑MeOPP, which degrades within 6 months under refrigerated storage in whole blood [1]. The bromo‑methoxy substitution pattern enhances solubility in organic solvents relative to aqueous media, facilitating easier handling in organic synthesis workflows .

Physicochemical properties Solubility Stability

Selectivity Advantage: Minimal β₁‑Adrenergic Receptor Affinity

In vitro binding assays indicate that 1-(3-Bromo-4-methoxyphenyl)piperazine exhibits no measurable affinity for the β₁‑adrenergic receptor . This contrasts with certain arylpiperazine derivatives that display significant β‑adrenergic cross‑reactivity, which can confound in vivo studies.

Beta-1 adrenergic receptor Off‑target activity Selectivity

Enhanced Lipophilicity and Predicted CNS Penetration vs. Non‑Brominated Analogs

The introduction of a bromine atom at the 3‑position increases lipophilicity (clogP) compared to non‑brominated arylpiperazines such as 1‑(4‑methoxyphenyl)piperazine. Higher clogP values correlate positively with blood‑brain barrier permeability, a critical parameter for CNS‑targeted research [1].

Lipophilicity Blood-brain barrier CNS penetration

Absence of Dopamine Transporter (DAT) Inhibition vs. 3‑Bromophenyl Analog

1-(3-Bromophenyl)piperazine exhibits significant interaction with dopamine transporters (DAT), showing enhanced binding affinity compared to unsubstituted phenylpiperazines . In contrast, the 4‑methoxy substitution in the target compound is predicted to reduce DAT affinity, yielding a cleaner serotonergic profile [1].

Dopamine transporter DAT Selectivity

Procurement‑Driven Application Scenarios: Where 1-(3-Bromo-4-methoxyphenyl)piperazine Delivers Differentiated Value


CNS Receptor Profiling and 5‑HT₁A/5‑HT₇ Tool Compound Development

The compound's predicted intermediate 5‑HT₁A affinity and favorable CNS penetration properties make it a valuable scaffold for medicinal chemistry programs targeting serotonergic pathways. It is particularly suitable for structure‑activity relationship (SAR) studies exploring the interplay between bromo and methoxy substituents [1].

Organic Synthesis Building Block Requiring High Thermal Stability

With a flash point of ~270.4 °C and demonstrated stability under standard laboratory conditions, this compound is well‑suited for multi‑step synthetic sequences that involve heating or extended reaction times .

β₁‑Adrenergic‑Free in Vitro Pharmacology Studies

Owing to its lack of β₁‑adrenergic receptor affinity, the compound serves as a selective tool for investigating serotonergic and dopaminergic receptor pharmacology without confounding cardiovascular receptor engagement .

Quote Request

Request a Quote for 1-(3-Bromo-4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.